1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea
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Overview
Description
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxypropyl chain, and a thiophen-2-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 3-chlorobenzaldehyde with methoxypropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding amine.
Urea Formation: The final step involves the reaction of the amine with thiophen-2-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in various substituted analogs.
Scientific Research Applications
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules, enabling the construction of diverse chemical libraries.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular enzymes or receptors, modulating their activity and leading to downstream biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications and to optimize its efficacy and safety.
Comparison with Similar Compounds
Similar Compounds
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)carbamate: Similar in structure but with a carbamate group instead of a urea group.
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)thiourea: Contains a thiourea group, offering different chemical properties and reactivity.
Uniqueness
1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S/c1-16(21-2,12-5-3-6-13(17)9-12)11-19-15(20)18-10-14-7-4-8-22-14/h3-9H,10-11H2,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINFEYFWRSHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CS1)(C2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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